molecular formula C28H38N4O6 B044766 Iganidipine CAS No. 119687-33-1

Iganidipine

Cat. No. B044766
M. Wt: 526.6 g/mol
InChI Key: QBTSPDQKRVMTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iganidipine is a Ca2+ antagonist . It has been found to significantly increase optic nerve head (ONH) tissue blood velocity (NB ONH) by 8 to 10% in treated eyes after a single administration or by 18 to 35% after 7-, 14-, or 21-day twice-daily administration in rabbits .


Molecular Structure Analysis

The Iganidipine molecule contains a total of 78 bond(s). There are 40 non-H bond(s), 13 multiple bond(s), 12 rotatable bond(s), 7 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ester(s) (aliphatic), 1 secondary amine(s) (aliphatic), 2 tertiary amine(s) (aliphatic), and 1 nitro group(s) (aromatic) .

Scientific Research Applications

  • Optic Nerve Head Circulation : Iganidipine has shown promise in increasing optic nerve head circulation in rabbits and cynomolgus monkeys, suggesting potential applications in ocular health (Ishii et al., 2004).

  • Ischemic Retinal and Optic Nerve Disorders : Studies indicate that topical iganidipine eyedrops may improve visual function in ischemic retinal and optic nerve disorders caused by abnormal endothelin-1 production, without affecting systemic blood pressure or intraocular pressure (Oku et al., 2000).

  • Neuroprotection in Hypoxia : Iganidipine, along with other calcium channel blockers, has been found to protect retinal ganglion cells from hypoxic damage by blocking calcium ion influx, indicating its potential in neuroprotection (Yamada et al., 2006).

  • Topical Application in Ophthalmology : The topical application of iganidipine ophthalmic solution effectively binds to Ca(2+) in the eye without causing systemic effects. This property makes it a promising candidate for treating glaucoma and other ocular conditions without systemic side effects (Ishii et al., 2003).

  • Anti-inflammatory Activity : Topical iganidipine may have anti-inflammatory activity in the eye, as suggested by its inhibition of aqueous flare elevation induced by prostaglandin E2 and EP agonists in pigmented rabbits (Yanagisawa et al., 2002).

  • Vascular Health in Hypertension : Iganidipine has shown effectiveness in preventing morphological and functional changes in arteries in hypertensive Dahl rats, indicating its potential role in preserving vascular health in hypertensive conditions (Shirahase et al., 1998).

  • Renal and Cerebral Injury Prevention : It also exhibits preventive effects on renal and cerebral injuries in salt-induced hypertension, partially due to reduced blood pressure, reduced plasma angiotensin II, and increased vasodilatory prostanoids (Shirahase et al., 1997).

Safety And Hazards

When handling Iganidipine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSPDQKRVMTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923068
Record name 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iganidipine

CAS RN

119687-33-1, 752171-43-0, 788791-04-8
Record name Iganidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iganidipine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iganidipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IGANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IGANIDIPINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IGANIDIPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
S Yamada, R Kimura - Cardiovascular drug reviews, 1996 - Wiley Online Library
… The hypotensive effect of iganidipine administered via all the three routes appeared more … 0.25 for iganidipine and 0.11 for nicardipine. These results indicate that iganidipine is more …
Number of citations: 6 onlinelibrary.wiley.com
K Ishii, H Matsuo, Y Fukaya, S Tanaka… - … & visual science, 2003 - iovs.arvojournals.org
… Intravenous injection of iganidipine at a dose of 30 μg/kg (giving a free plasma … % iganidipine. After a single instillation of 0.09% iganidipine, the equivalent concentration of iganidipine …
Number of citations: 29 iovs.arvojournals.org
K Ishii, Y Fukaya, M Araie, G Tomita - Current eye research, 2004 - Taylor & Francis
… To evaluate the effects of topically administered iganidipine hydrochloride, a novel water-… twice-daily administrations of iganidipine for 7 days (0.03 or 0.1%). Results. Iganidipine (0.03% …
Number of citations: 12 www.tandfonline.com
M Waki, T Sugiyama, N Watanabe, T Ogawa… - Japanese journal of …, 2001 - Elsevier
… Iganidipine dihydrochloride (iganidipine) is a dihydropyridine … , iganidipine is extremely water soluble. In the present study, therefore, we prepared an aqueous solution of iganidipine as …
Number of citations: 18 www.sciencedirect.com
H Oku, T Sugiyama, S Kojima, T Watanabe… - Current Eye …, 2000 - Taylor & Francis
… Topical administration of 0.1% iganidipine significantly suppressed the reduction of VEP … after topical administration of iganidipine. Conclusions. Iganidipine eyedrops may be useful for …
Number of citations: 10 www.tandfonline.com
H Shirahase, K Wada, Y Uehara… - American journal of …, 1997 - academic.oup.com
… Iganidipine exhibits a long-lasting vasodilatory effect in … , iganidipine is accumulated in arterial smooth muscle and endothelial cells for long periods. We postulated that the iganidipine …
Number of citations: 4 academic.oup.com
M Ohashi, S Saito, Y Fukaya, A Tomidokoro… - Current eye …, 2005 - Taylor & Francis
… Iganidipine hydrochloride is the only dihydropyridine-… The current study evaluated the penetration of iganidipine to the … In addition, we studied whether iganidipine has neuroprotective …
Number of citations: 2 www.tandfonline.com
H Shirahase, Y Uehara, M Kanda… - Journal of …, 1998 - journals.sagepub.com
… Iganidipine prevents injury of cerebral and intrarenal arteries … We examined whether iganidipine prevents the structural … that the preventive effect of iganidipine of arterial changes was …
Number of citations: 3 journals.sagepub.com
S Yanagisawa, S Hayasaka, XY Zhang… - Ophthalmic …, 2002 - karger.com
… It is possible that iganidipine may diffuse more easily through the cornea than nilvadipine … activity of topically applied iganidipine in the present study. Iganidipine may influence corneal …
Number of citations: 3 karger.com
M Waki, T Sugiyama, N Watanabe… - Nippon Ganka Gakkai …, 2000 - europepmc.org
Purpose We studied the effect of topically applied iganidipine dihydrochloride, a novel water-soluble calcium channel blocker on the blood flow of optic nerve head (ONH), intraocular …
Number of citations: 2 europepmc.org

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